molecular formula C11H14OSi B14577563 Silane, (2-ethynylphenoxy)trimethyl- CAS No. 61547-39-5

Silane, (2-ethynylphenoxy)trimethyl-

Cat. No.: B14577563
CAS No.: 61547-39-5
M. Wt: 190.31 g/mol
InChI Key: CKUGLECNACKLEN-UHFFFAOYSA-N
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Description

Silane, (2-ethynylphenoxy)trimethyl-: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-ethynylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2-ethynylphenoxy)trimethyl- typically involves the reaction of 2-ethynylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethynylphenol is replaced by the trimethylsilyl group. The reaction conditions generally include:

    Solvent: Anhydrous tetrahydrofuran or dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of Silane, (2-ethynylphenoxy)trimethyl- can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Silane, (2-ethynylphenoxy)trimethyl- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(trimethylsilyl)benzaldehyde or 2-(trimethylsilyl)benzoic acid.

    Reduction: Formation of 2-(trimethylsilyl)ethylphenol.

    Substitution: Formation of various substituted phenoxytrimethylsilanes depending on the electrophile used.

Scientific Research Applications

Silane, (2-ethynylphenoxy)trimethyl- has a wide range of applications in scientific research:

    Biology: Potential use in the development of bioactive molecules and drug delivery systems.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials such as polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Silane, (2-ethynylphenoxy)trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can undergo addition reactions. The phenoxy group can act as an electron-donating group, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (2-methoxyphenyl)trimethyl-
  • Silane, (2-bromophenyl)trimethyl-
  • Silane, (2-iodophenyl)trimethyl-

Uniqueness

Silane, (2-ethynylphenoxy)trimethyl- is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. The ethynyl group allows for additional functionalization and can participate in click chemistry reactions, making it a versatile building block in organic synthesis.

Properties

CAS No.

61547-39-5

Molecular Formula

C11H14OSi

Molecular Weight

190.31 g/mol

IUPAC Name

(2-ethynylphenoxy)-trimethylsilane

InChI

InChI=1S/C11H14OSi/c1-5-10-8-6-7-9-11(10)12-13(2,3)4/h1,6-9H,2-4H3

InChI Key

CKUGLECNACKLEN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1C#C

Origin of Product

United States

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